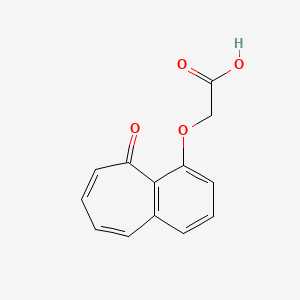
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen typically involves the reaction of chromate salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The raw materials are mixed in precise proportions, and the reaction conditions are optimized to maximize yield. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromate(VI) compounds, while reduction may produce chromate(II) compounds. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic tests.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen is unique due to its specific chemical structure and properties. Similar compounds include other chromate complexes and azo compounds, such as:
- Chromate(3-), bis(2-(2-(2-(hydroxy-kappaO)-4-hydroxy-3-(2-(2-methyl-4-sulfophenyl)diazenyl-kappaN1)phenyl)diazenyl)benzoato(3-)-kappaO)-, trisodium
- Chromium(3+) sodium 7-nitro-3-oxido-4-[(2-oxido-1-naphthyl)diazenyl]-1-naphthalenesulfonate
These compounds share some similarities in terms of their chemical reactivity and applications but differ in their specific structures and properties, making each compound unique in its own right.
Properties
CAS No. |
72928-89-3 |
|---|---|
Molecular Formula |
C32H17CrN6O14S2-2 |
Molecular Weight |
825.6 g/mol |
IUPAC Name |
chromium(3+);5-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-6-oxonaphthalene-2-sulfonate;hydron;5-[(4-nitro-2-oxidophenyl)diazenyl]-6-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.C16H9N3O7S.Cr/c2*20-14-6-1-9-7-11(27(24,25)26)3-4-12(9)16(14)18-17-13-5-2-10(19(22)23)8-15(13)21;/h1-8,20-21H,(H,24,25,26);1-8H,(H,24,25,26);/q;-2;+3/p-3 |
InChI Key |
SCWUTAKGVMPHAW-UHFFFAOYSA-K |
Canonical SMILES |
[H+].C1=CC(=NN=C2C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-])C(=O)C=C1N([O-])[O-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















